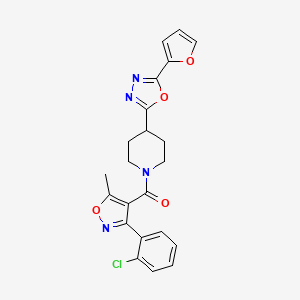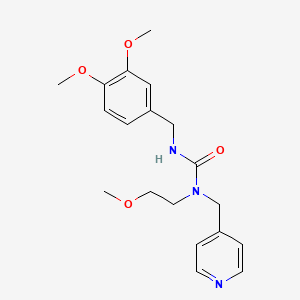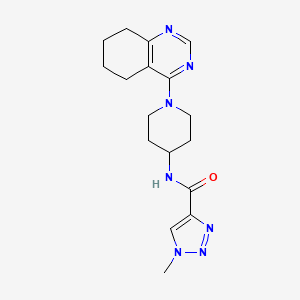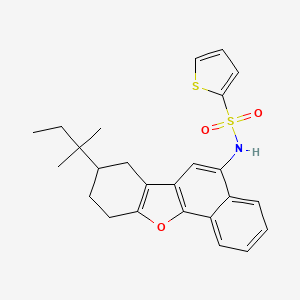
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H21FN4O2 and its molecular weight is 392.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Non-Linear Optical (NLO) and Molecular Docking Studies
The compound has been investigated for its potential in non-linear optical (NLO) properties and molecular docking analyses. Notably, studies have explored its interactions with the colchicine binding site of tubulin, indicating potential inhibitory effects on tubulin polymerization and anticancer activity. This suggests its relevance in the development of novel anticancer agents (Jayarajan et al., 2019).
Antibacterial Activity
Research has also demonstrated the antibacterial properties of related compounds. Pyridonecarboxylic acids, which share a structural resemblance to 3-((5-fluoropyrimidin-2-yl)oxy)-N,N-diphenylpiperidine-1-carboxamide, have been synthesized and shown effective antibacterial activity, indicating the potential of such compounds in antibacterial drug development (Egawa et al., 1984).
Role in Tubulin Polymerization and Cancer Treatment
Studies on structurally related compounds have highlighted their role in modulating tubulin polymerization and thus their potential application in cancer treatment. These findings are significant for the development of new therapeutic strategies in oncology (Schroeder et al., 2009).
Kinase Inhibition in Cancer Therapy
Research into 2,4-disubstituted-5-fluoropyrimidines, a core structure in various anticancer agents, suggests that derivatives of this compound may have potential as kinase inhibitors in cancer therapy (Wada et al., 2012).
Compulsive Food Consumption Modulation
Research on compounds structurally related to this chemical has explored their effects on compulsive food consumption, indicating potential applications in treating eating disorders (Piccoli et al., 2012).
Propiedades
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N,N-diphenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-17-14-24-21(25-15-17)29-20-12-7-13-26(16-20)22(28)27(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,14-15,20H,7,12-13,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUSCSWKZYACSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2372865.png)


![Benzo[b]thiophen-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2372868.png)

![N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2372871.png)
![[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B2372876.png)

![3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B2372880.png)

![1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole](/img/structure/B2372883.png)

![1-(4-Cyanophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2372887.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2372888.png)
